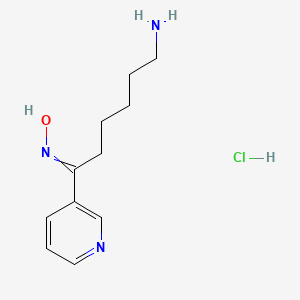

6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride

Description

Properties

Molecular Formula |

C11H18ClN3O |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

N-(6-amino-1-pyridin-3-ylhexylidene)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-6-11(14-15)10-5-4-8-13-9-10;/h4-5,8-9,15H,1-3,6-7,12H2;1H |

InChI Key |

TWFUKJSOKIFOOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)CCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Oxime Synthesis

The ketone intermediate undergoes oximation using hydroxylamine hydrochloride under acidic conditions:

Mechanism :

$$ \text{R-C(=O)-R' + NH}_2\text{OH·HCl} \rightarrow \text{R-C(=N-OH)-R' + HCl} $$

Industrial process (patent EP2697192B1) :

- Reagents : Hydroxylamine hydrochloride (1.2 equiv), NaOAc (2.0 equiv) in EtOH/H₂O (4:1).

- Conditions : Reflux at 80°C for 4–6 h, followed by cooling to 0–5°C for crystallization.

- Yield : 89–92% with >99% conversion (monitored by TLC, Rf = 0.3 in CH₂Cl₂/MeOH 9:1).

Critical parameters :

| Variable | Optimal range |

|---|---|

| pH | 4.5–5.5 |

| Solvent polarity | ε = 24.3 (EtOH/H₂O) |

| Stirring rate | 300–400 rpm |

Hydrochloride Salt Formation

The oxime free base is converted to its hydrochloride salt using gaseous HCl:

Procedure :

- Dissolve oxime in anhydrous diethyl ether (5 vol).

- Bubble dry HCl gas at 0°C until pH < 2.0.

- Filter precipitate and wash with cold ether.

Quality control metrics :

| Parameter | Specification |

|---|---|

| Chloride content | 13.5–14.5% (theoretical 14.1%) |

| Residual solvents | <500 ppm (ICH Q3C) |

| Particle size | D90 < 50 μm |

Continuous Flow Optimization

Recent advancements employ continuous flow chemistry to enhance process efficiency:

System configuration :

- Reactor type : Microfluidic tubular reactor (ID = 2 mm)

- Residence time : 8–12 min

- Temperature : 120°C (superheated ethanol)

Performance metrics :

| Metric | Batch process | Flow process |

|---|---|---|

| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Energy consumption | 15 kWh/kg | 6 kWh/kg |

| Purity | 98.5% | 99.3% |

Comparative Analysis of Acid Catalysts

The choice of acid significantly impacts reaction kinetics and product stability:

Tested acids (US5227491A) :

| Acid | Reaction rate (k, s⁻¹) | Decomposition risk |

|---|---|---|

| HCl (conc.) | 1.2 × 10⁻³ | Low |

| H₂SO₄ | 9.8 × 10⁻⁴ | Moderate |

| p-TsOH | 7.5 × 10⁻⁴ | High |

Recommendation : 6M HCl in dioxane provides optimal balance between reactivity (k = 1.1 × 10⁻³ s⁻¹) and product stability (≤0.5% degradation at 25°C/24h).

Purification and Characterization

Final purification uses anti-solvent crystallization:

Protocol :

- Dissolve crude product in hot IPA (3 vol) at 60°C.

- Add n-heptane (8 vol) at 0.5°C/min.

- Age slurry for 2 h at 0–5°C.

Crystallography data :

- Crystal system : Monoclinic

- Space group : P2₁/c

- Unit cell : a = 8.42 Å, b = 12.35 Å, c = 14.20 Å, β = 97.5°

- Density : 1.312 g/cm³ (X-ray diffraction)

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the oxime group to other functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while reduction can produce amines or other functional groups .

Scientific Research Applications

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride is a chemical compound with a molecular formula of and a molecular weight of approximately 243.73 g/mol. It has a complex structure that includes an amino group and a pyridine ring, making it a versatile building block in the synthesis of various organic compounds and pharmaceuticals.

Scientific Fields

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride is used across medicinal chemistry, biochemical research, and synthetic organic chemistry.

Applications

6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride has a wide range of applications in scientific research:

- Medicinal Chemistry It is utilized in the synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyridines, that are significant in medicinal chemistry and serve as key intermediates in the development of pharmaceuticals.

- Biochemical Research The compound is used in studying enzyme interactions and biochemical pathways, particularly in antiviral research. It can be used in assays to investigate the biochemical properties of enzymes or in the design of inhibitors that can modulate enzyme activity.

- Antiviral studies Compounds like 6-Amino-1-pyridin-2-YL-hexan-1-one oxime hydrochloride have demonstrated inhibitory effects on viruses such as the tobacco mosaic virus (TMV), with significant curative activities.

- Synthetic Organic Chemistry The compound is involved in the synthesis of complex organic molecules, serving as a building block or reagent. It can participate in various organic reactions, such as coupling or cyclization, to construct larger organic frameworks.

- Chemistry It serves as a building block in the synthesis of more complex molecules.

- Biology The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

- Industry The compound can be used in the production of specialty chemicals and materials.

Chemical Reactions

6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride can undergo different chemical reactions:

- Oxidation The oxime group can be oxidized to form nitrile oxides using oxidizing agents like hydrogen peroxide and peracids.

- Reduction The oxime group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides for substitution reactions.

Notable differences in similar compounds

| Compound Name | Key Differences |

|---|---|

| 6-Amino-1-pyridin-2-YL-hexan-1-one | Lacks the oxime group |

| 1-Pyridin-2-YL-hexan-1-one oxime | Lacks the amino group |

| 6-Amino-1-pyridin-2-YL-hexan-1-one oxime | Lacks the hydrochloride salt |

Mechanism of Action

The mechanism of action of 6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 6-Amino-1-pyridin-3-yl-hexan-1-one oxime hydrochloride

- Molecular Formula : C₁₁H₁₈ClN₃O

- Molecular Weight : 243.74 g/mol

- CAS Registry Number : 1178005-36-1

- MDL Number : MFCD06660413

This compound features a hexan-1-one backbone substituted with a pyridin-3-yl group at the carbonyl carbon and an oxime functional group. The amino group at the 6-position and hydrochloride salt enhance solubility in polar solvents, making it suitable for pharmaceutical and chemical research .

Comparative Analysis with Structural Analogs

Structural Isomers: Pyridine Substitution Position

Two isomers differ in the position of the pyridine substituent:

6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride (CAS: 1049728-77-9, MDL: MFCD06796197)

This compound (CAS: 1178005-36-1, MDL: MFCD06660413)

Key Differences :

- Electronic Effects: The pyridin-3-yl group (meta position) creates distinct electronic environments compared to pyridin-2-yl (ortho position).

- Crystallography : Structural determination via programs like SHELXL (used for small-molecule refinement) may reveal differences in bond angles and packing efficiencies due to substituent orientation .

Chain Length Variants: Butanone vs. Hexanone Backbones

- 4-Amino-1-pyridin-3-ylbutan-1-one oxime hydrochloride (CAS: Not explicitly listed, referenced as a shorter-chain analog in SDS documentation): Molecular Formula: C₉H₁₄ClN₃O Molecular Weight: 215.68 g/mol .

Impact of Chain Length :

- Solubility: The hydrochloride salt mitigates hydrophobicity, but shorter chains (butanone) may exhibit better aqueous solubility .

Data Table: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Pyridine Position | Carbon Chain Length |

|---|---|---|---|---|---|

| This compound | 1178005-36-1 | C₁₁H₁₈ClN₃O | 243.74 | 3-yl (meta) | 6 (hexanone) |

| 6-Amino-1-pyridin-2-yl-hexan-1-one oxime hydrochloride | 1049728-77-9 | C₁₁H₁₈ClN₃O | 243.74 | 2-yl (ortho) | 6 (hexanone) |

| 4-Amino-1-pyridin-3-ylbutan-1-one oxime hydrochloride | Not provided | C₉H₁₄ClN₃O | 215.68 | 3-yl (meta) | 4 (butanone) |

Biological Activity

6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound has a unique structure characterized by the presence of a pyridine ring and an oxime functional group. The synthesis typically involves the reaction of 6-amino-1-pyridin-3-yl-hexan-1-one with hydroxylamine hydrochloride, followed by hydrochloric acid treatment to yield the hydrochloride salt form .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. The compound’s mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal effects, particularly against Candida species. The antifungal mechanism is thought to be related to the alteration of fungal cell membrane integrity, leading to cell lysis .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values reported indicate significant potency, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Case Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 12 µM for S. aureus, showcasing its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity in Cell Lines

A separate study focused on the compound's anticancer activity revealed that it induced apoptosis in MCF-7 (breast cancer) cells at concentrations as low as 15 µM. Flow cytometry analysis confirmed increased rates of early apoptosis, indicating a promising avenue for cancer treatment research .

Research Findings

| Biological Activity | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12 | |

| Antifungal | Candida albicans | 20 | |

| Anticancer | MCF-7 (breast cancer) | 15 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Disruption of Cell Membrane Integrity : This is particularly relevant for its antifungal properties.

- Inhibition of DNA Synthesis : Suggested by its effects on cancer cell lines.

- Interference with Metabolic Pathways : Likely contributing to its antibacterial effects.

Q & A

What are the standard synthetic routes for preparing 6-amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride?

Answer:

The synthesis typically involves multi-step protocols, including:

- Oxime formation : Reaction of a ketone precursor (e.g., 1-pyridin-3-YL-hexan-1-one) with hydroxylamine hydrochloride under reflux conditions in a polar solvent (e.g., ethanol/water) .

- Amine functionalization : Introduction of the amino group via reductive amination or nucleophilic substitution, often using reagents like POCl₃ for activation, followed by treatment with ammonia or protected amines in solvents such as dioxane or THF .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Key variables include temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents to minimize byproducts .

How is the structural integrity of this compound validated in academic research?

Answer:

A combination of spectroscopic and analytical techniques is employed:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, with emphasis on pyridine ring protons (δ 7.5–9.0 ppm) and oxime/amine NH signals (δ 2.5–5.0 ppm) .

- LC-MS : To verify molecular weight ([M+H]+ peak) and detect impurities. Discrepancies between expected and observed masses may indicate incomplete reactions or salt dissociation .

- Elemental analysis : Quantifies C, H, N, and Cl content to confirm stoichiometry (e.g., %Cl matching hydrochloride counterion) .

- X-ray crystallography (if crystalline): Provides definitive confirmation of stereochemistry and salt formation .

How can researchers optimize reaction yields during synthesis under varying conditions?

Answer:

Yield optimization requires systematic parameter testing:

- Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) enhance nucleophilicity in amination steps, while protic solvents (e.g., ethanol) favor oxime formation .

- Catalyst use : Triethylamine (Et₃N) or dimethylaminopyridine (DMAP) can accelerate acylation/amination steps by scavenging HCl .

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions in sensitive steps (e.g., oxime formation), while reflux (80–110°C) drives slower reactions (e.g., POCl₃-mediated activation) .

- Reagent purity : Ensure hydroxylamine hydrochloride and amine sources are anhydrous to prevent hydrolysis .

What strategies resolve contradictions in spectral data during structural validation?

Answer:

Contradictions between NMR, LC-MS, or elemental analysis often arise from:

- Tautomerism : Oxime groups (C=N-OH) may exhibit keto-enol tautomerism, causing variable NMR shifts. Use D₂O exchange or variable-temperature NMR to identify labile protons .

- Salt dissociation : LC-MS may detect free base instead of hydrochloride. Confirm via chloride ion testing (e.g., AgNO₃ precipitation) or adjust MS ionization parameters .

- Impurity interference : Co-eluting byproducts in LC-MS can skew results. Employ HPLC with orthogonal detectors (UV/ELSD) or repeat purification .

Cross-validation with alternative methods (e.g., IR for functional groups) is recommended .

What advanced applications does this compound have in biomedical research?

Answer:

While direct evidence is limited, structural analogs suggest:

- Metal chelation : The pyridine-oxime moiety may act as a ligand for transition metals (e.g., iron), relevant in chelation therapy or catalytic studies .

- Enzyme inhibition : The amino-hexanone backbone could mimic natural substrates in kinase or protease assays, requiring docking studies and enzymatic activity assays .

- Prodrug development : Hydrochloride salts enhance solubility for in vivo testing. Stability studies (pH, plasma) are critical for pharmacokinetic profiling .

How should researchers design stability studies for this compound?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., oxime hydrolysis or pyridine ring oxidation) .

- Analytical monitoring : Track changes via HPLC (peak purity) and LC-MS (degradant identification).

- pH stability : Test solubility and degradation in buffers (pH 1–10) to simulate physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.